molecular formula C9H11ClF3NO B6220628 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 2758003-13-1

1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B6220628
CAS No.: 2758003-13-1
M. Wt: 241.64 g/mol
InChI Key: RBJZRFJMVVWZIU-UHFFFAOYSA-N
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Description

1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3NO It is known for its unique structural features, which include a trifluoromethyl group and a methoxy group attached to a phenyl ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring can enhance its chemical stability and biological activity.

Properties

CAS No.

2758003-13-1

Molecular Formula

C9H11ClF3NO

Molecular Weight

241.64 g/mol

IUPAC Name

[3-methoxy-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H10F3NO.ClH/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12;/h2-4H,5,13H2,1H3;1H

InChI Key

RBJZRFJMVVWZIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CN.Cl

Purity

95

Origin of Product

United States

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